molecular formula C5H6N2O B1506257 2-Oxopyrrolidine-3-carbonitrile CAS No. 89322-69-0

2-Oxopyrrolidine-3-carbonitrile

Cat. No.: B1506257
CAS No.: 89322-69-0
M. Wt: 110.11 g/mol
InChI Key: CCWGQTWRNZHJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxopyrrolidine-3-carbonitrile is a chemical compound with the IUPAC name 2-oxo-3-pyrrolidinecarbonitrile . It has a molecular weight of 110.12 . The pyrrolidine ring, which is a part of this compound, is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, can be achieved through two main strategies :

  • Functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6N2O/c6-3-4-1-2-7-5(4)8/h4H,1-2H2,(H,7,8) . This indicates the presence of a pyrrolidine ring in the structure, which is a five-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

This compound is known to have a melting point of 78-79 degrees Celsius . Its molecular weight is 110.12 .

Scientific Research Applications

Antimicrobial Activity

  • Derivatives of pyrrolidine-3-carbonitrile have been evaluated for their antimicrobial activities. These derivatives were synthesized from reactions involving 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile and various reagents (El-Mansy, Boulos, & Mohram, 2018).

Organic Synthesis and Characterization

  • In a study of three-component reactions, 2-oxo-2H-chromene-3-carbonitriles acted as dipolarophiles, leading to the synthesis of benzopyrano[3,4-a] quinolizines under mild conditions (Esmaeili et al., 2017).
  • A novel synthesis method was developed for 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a pyridine derivative, which was analyzed using various spectroscopic techniques (Jukić et al., 2010).
  • The synthesis of 2-aminothiazole incorporated azo dyes involved reactions with different pyridone derivatives, including 2-oxo-1,2-dihydropyridine-3-carbonitriles. These compounds exhibited antimicrobial and antimycobacterial activities (Ravi et al., 2020).

Optical and Electronic Properties

  • Pyridine derivatives, including 2-oxo-1,2-dihydropyridine-3-carbonitriles, have been characterized for their optical properties using UV-vis absorption and fluorescence spectroscopy (Cetina et al., 2010).
  • The structural and junction characteristics of pyrazolo pyridine derivatives were investigated, revealing potential applications in electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).

Theoretical Chemistry and Modeling

  • A study on azafluorene derivatives synthesized from pyridine-3-carbonitriles included theoretical analysis and molecular docking, highlighting their potential as inhibitors of SARS CoV-2 RdRp (Venkateshan et al., 2020).
  • Density Functional Theory (DFT) and photosensitivity studies were conducted on a novel compound synthesized from 2-oxo-1,2-dihydropyridine-3-carbonitrile, exploring its potential in optoelectronic devices (Roushdy et al., 2019).

Future Directions

The pyrrolidine ring, a key component of 2-Oxopyrrolidine-3-carbonitrile, is widely used in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . This suggests that this compound and its derivatives could have potential applications in the development of new drugs.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Oxopyrrolidine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the synthesis and degradation of pyrrolidine derivatives. These interactions often involve the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter metabolic pathways by inhibiting or activating specific enzymes, leading to changes in metabolite levels and flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. This compound can also interact with transcription factors, influencing gene expression. The binding interactions are often mediated by hydrogen bonds, hydrophobic interactions, and ionic bonds. These interactions result in conformational changes in the target biomolecules, affecting their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage level triggers significant biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of pyrrolidine derivatives. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. The distribution pattern of this compound can influence its biological activity and effects on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interactions with target biomolecules and its role in biochemical reactions .

Properties

IUPAC Name

2-oxopyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-3-4-1-2-7-5(4)8/h4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWGQTWRNZHJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717530
Record name 2-Oxopyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89322-69-0
Record name 2-Oxopyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxopyrrolidine-3-carbonitrile
Reactant of Route 2
2-Oxopyrrolidine-3-carbonitrile
Reactant of Route 3
2-Oxopyrrolidine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Oxopyrrolidine-3-carbonitrile
Reactant of Route 5
2-Oxopyrrolidine-3-carbonitrile
Reactant of Route 6
2-Oxopyrrolidine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.